molecular formula C20H42N2O3Sn B15167291 N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide CAS No. 875781-54-7

N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide

Cat. No.: B15167291
CAS No.: 875781-54-7
M. Wt: 477.3 g/mol
InChI Key: RWRFGGACBUTEEO-MDUMGREBSA-M
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Description

N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide is a complex organic compound with a unique structure that includes a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of a suitable starting material with tributylstannyl chloride under anhydrous conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with glycinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the compound’s binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}alaninamide: Similar structure but with an alaninamide group instead of glycinamide.

    N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}valinamide: Contains a valinamide group, offering different steric and electronic properties.

Uniqueness

N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tributylstannyl group is particularly noteworthy, as it can participate in various organometallic reactions, making the compound valuable in synthetic chemistry.

Properties

CAS No.

875781-54-7

Molecular Formula

C20H42N2O3Sn

Molecular Weight

477.3 g/mol

IUPAC Name

tributylstannyl (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoate

InChI

InChI=1S/C8H16N2O3.3C4H9.Sn/c1-3-5(2)7(8(12)13)10-6(11)4-9;3*1-3-4-2;/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1/t5-,7-;;;;/m0..../s1

InChI Key

RWRFGGACBUTEEO-MDUMGREBSA-M

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C)CC)NC(=O)CN

Origin of Product

United States

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